Cas no 1799255-15-4 ((E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide)

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide structure
1799255-15-4 structure
商品名:(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
CAS番号:1799255-15-4
MF:C21H27N3O2S
メガワット:385.5230
CID:5347088

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
    • (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
    • (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
    • インチ: 1S/C21H27N3O2S/c1-23-21(18-11-12-18)15-19(22-23)16-24(20-9-5-6-10-20)27(25,26)14-13-17-7-3-2-4-8-17/h2-4,7-8,13-15,18,20H,5-6,9-12,16H2,1H3/b14-13+
    • InChIKey: XYTQVPSBQXYUKK-BUHFOSPRSA-N
    • ほほえんだ: S(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])(N(C([H])([H])C1C([H])=C(C2([H])C([H])([H])C2([H])[H])N(C([H])([H])[H])N=1)C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 614
  • トポロジー分子極性表面積: 63.6
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6503-4597-10mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
10mg
$79.0 2023-09-08
Life Chemicals
F6503-4597-75mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
75mg
$208.0 2023-09-08
Life Chemicals
F6503-4597-5μmol
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6503-4597-10μmol
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6503-4597-20mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
20mg
$99.0 2023-09-08
Life Chemicals
F6503-4597-5mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
5mg
$69.0 2023-09-08
Life Chemicals
F6503-4597-25mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
25mg
$109.0 2023-09-08
Life Chemicals
F6503-4597-2μmol
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6503-4597-30mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
30mg
$119.0 2023-09-08
Life Chemicals
F6503-4597-50mg
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
1799255-15-4
50mg
$160.0 2023-09-08

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 関連文献

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamideに関する追加情報

(E)-N-Cyclopentyl-N-[(5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-Yl)Methyl]-2-Phenylethene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1799255-15-4, commonly referred to as (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a sulfonamide group, a cyclopentyl substituent, and a pyrazole ring with cyclopropyl and methyl substituents. The (E) configuration of the double bond in the ethene moiety adds another layer of specificity to its structure, making it unique in terms of stereochemistry and reactivity.

Recent studies have highlighted the importance of sulfonamides like this compound in drug design due to their ability to act as bioisosteres of carboxylic acids and amides. The presence of a pyrazole ring further enhances its pharmacological properties, as pyrazoles are known for their versatility in binding to various biological targets, including enzymes and receptors. The cyclopropyl group introduces additional strain and rigidity to the molecule, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, condensation reactions, and stereoselective synthesis. Researchers have employed various strategies to optimize the yield and purity of this compound, often leveraging modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These advancements have not only improved the efficiency of production but also opened up new avenues for exploring its potential applications.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its sulfonamide group is known to exhibit good bioavailability and low toxicity, making it an attractive candidate for drug development. The pyrazole ring's ability to act as a hydrogen bond donor or acceptor further enhances its potential as a lead compound in anti-inflammatory, antiviral, or anticancer drug discovery programs. Recent studies have also explored its role as a modulator of ion channels and G-protein coupled receptors (GPCRs), which are critical targets in treating various diseases.

The structural complexity of this compound also makes it an interesting subject for computational chemistry studies. Researchers have utilized molecular docking simulations and quantum mechanical calculations to understand its binding affinity towards specific biological targets. These computational approaches have provided valuable insights into the molecule's interactions at the atomic level, guiding further optimization efforts.

Moreover, the presence of a cyclopentyl group in the molecule contributes to its stability and lipophilicity, which are essential properties for drug candidates targeting membrane-bound proteins or those requiring good permeability across biological barriers. The combination of these features positions this compound as a versatile building block for constructing more complex molecules with enhanced therapeutic potential.

In conclusion, (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide represents a cutting-edge example of how advanced synthetic techniques and computational modeling can lead to innovative chemical entities with significant potential in drug discovery and development. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the broader field of medicinal chemistry.

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